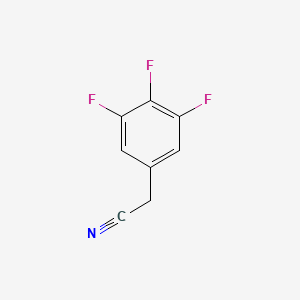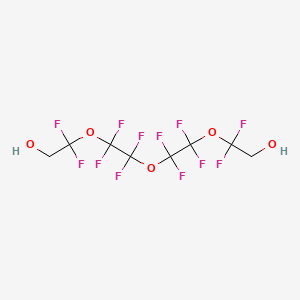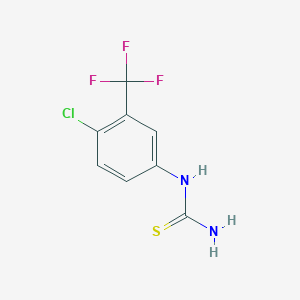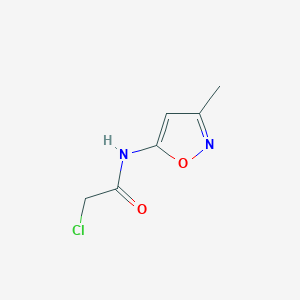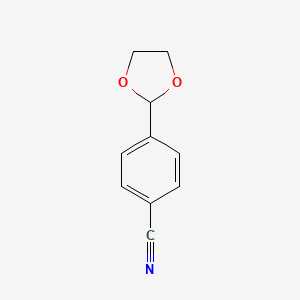
1-(4-羟基苯基)吡咯烷-2,5-二酮
描述
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学: 潜在的治疗剂
1-(4-羟基苯基)吡咯烷-2,5-二酮已被探索用于其潜在的治疗应用。 吡咯烷骨架是许多生物活性化合物中常见的特征,对该结构的修饰可以导致显著的药理特性 . 该化合物与各种生物靶标相互作用的能力使其成为药物发现和开发的候选者,特别是在治疗自身免疫性疾病方面 .
材料科学: 高级聚合物合成
在材料科学中,该化合物用作合成高级聚合物的先驱体。其反应位点允许交联,这可以用来创造具有特定机械和热性能的材料。 这在开发用于工业应用的高性能材料方面特别有用 .
医学研究: 癌症治疗研究
最近的研究调查了吡咯烷衍生物在癌症治疗中的作用。 该化合物的结构已被整合到新的分子中,这些分子对各种癌细胞系表现出细胞毒性,表明其在抗癌药物设计中的潜在用途 .
有机化学: 复杂分子的合成
有机化学家重视 1-(4-羟基苯基)吡咯烷-2,5-二酮在合成应用中的多功能性。 它用作构建复杂分子的基石,包括天然产物类似物和具有潜在生物活性的新型有机化合物 .
生物化学: 酶抑制
在生物化学中,该化合物的衍生物因其酶抑制特性而被研究。 通过修饰吡咯烷环,研究人员可以创造出对特定酶具有选择性的抑制剂,这对于理解代谢途径和开发治疗代谢紊乱的药物至关重要 .
工业用途: 化学制造
在工业上,1-(4-羟基苯基)吡咯烷-2,5-二酮用于合成各种化学品。 其反应性使其适合于创造在染料、树脂和其他工业化学品的生产中必不可少的中间体 .
作用机制
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the cellular context.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels, influencing cell behavior .
Action Environment
The action, efficacy, and stability of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific cellular context .
生化分析
Biochemical Properties
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in detoxification processes, such as pregnane X receptor (PXR), which upregulates proteins involved in the clearance of foreign toxic substances from the body . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to provoke the intrinsic apoptotic mitochondrial pathway in certain cancer cells, leading to enhanced expression of pro-apoptotic proteins and reduced expression of anti-apoptotic proteins . This indicates its potential use in cancer therapy by inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and anti-cancer properties. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.
Metabolic Pathways
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to influence the metabolic flux and levels of certain metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
The transport and distribution of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
属性
IUPAC Name |
1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLPIQAFVWFMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359153 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10187-21-0 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



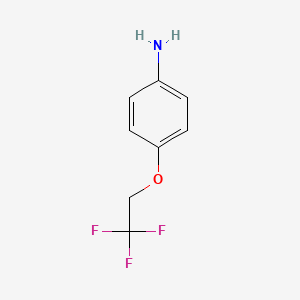
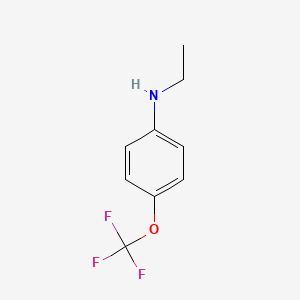
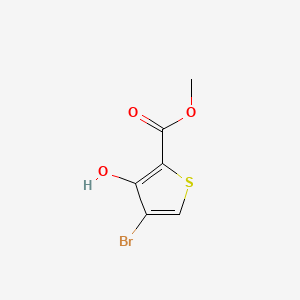
![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B1362305.png)

